![molecular formula C17H15NO2S B2933808 3-(4-Methoxyphenyl)-5-[(phenylsulfanyl)methyl]isoxazole CAS No. 551921-26-7](/img/structure/B2933808.png)
3-(4-Methoxyphenyl)-5-[(phenylsulfanyl)methyl]isoxazole
カタログ番号 B2933808
CAS番号:
551921-26-7
分子量: 297.37
InChIキー: PWKJBIKBEYIDCX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(4-Methoxyphenyl)-5-[(phenylsulfanyl)methyl]isoxazole” is a type of isoxazole, which is a five-membered ring compound containing an oxygen atom and a nitrogen atom . The methoxyphenyl and phenylsulfanyl methyl groups are likely attached to the third and fifth carbon atoms of the isoxazole ring, respectively .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a five-membered isoxazole ring with a methoxyphenyl group attached to one carbon atom and a phenylsulfanyl methyl group attached to another .Chemical Reactions Analysis
Isoxazoles can undergo a variety of reactions, including nucleophilic substitutions and additions, depending on the substituents present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the methoxyphenyl and phenylsulfanyl methyl groups could influence its solubility, melting point, and reactivity .科学的研究の応用
Synthesis and Chemical Properties
- The compound 3-(4-Methoxyphenyl)-5-[(phenylsulfanyl)methyl]isoxazole belongs to a class of chemicals known for their intriguing chemical properties, which make them useful in various synthetic applications. Isoxazole derivatives have been extensively studied for their unique reactivity and potential as intermediates in organic synthesis. For instance, Sarlo, Fabbrini, and Renzi (1966) discussed the methylation of isoxazolin-5-ones to obtain N-methylisoxazolin-5-ones, highlighting the versatility of isoxazole derivatives in synthetic chemistry (Sarlo, Fabbrini, & Renzi, 1966).
Applications in Corrosion Inhibition
- In the field of materials science, particularly in corrosion science, derivatives of isoxazole, such as 3-(4-Methoxyphenyl)-5-[(phenylsulfanyl)methyl]isoxazole, have been investigated for their effectiveness as corrosion inhibitors. Bouklah et al. (2006) conducted a study on the thermodynamic properties of 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole, demonstrating its excellent performance as a corrosion inhibitor for steel in sulfuric acid media (Bouklah, Hammouti, Lagrenée, & Bentiss, 2006).
Therapeutic Potential and Pharmacology
- While the specific compound 3-(4-Methoxyphenyl)-5-[(phenylsulfanyl)methyl]isoxazole may not have been directly studied for therapeutic applications, related isoxazole derivatives have been explored for their pharmacological potential. For example, Shingare et al. (2018) synthesized novel isoxazole clubbed 1,3,4-oxadiazole derivatives and evaluated their antimicrobial and antitubercular activities, indicating the potential of isoxazole derivatives in drug discovery (Shingare, Patil, Sangshetti, Patil, Rajani, & Madje, 2018).
Environmental Impact and Biodegradation
- The environmental impact and biodegradation pathways of isoxazole derivatives, including compounds similar to 3-(4-Methoxyphenyl)-5-[(phenylsulfanyl)methyl]isoxazole, have been a subject of study. Mulla et al. (2018) explored the biodegradation of sulfamethoxazole, a compound containing an isoxazole ring, in different bacterial strains. This research is crucial for understanding the environmental fate of such compounds (Mulla, Hu, Sun, Li, Suanon, Ashfaq, & Yu, 2018).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(4-methoxyphenyl)-5-(phenylsulfanylmethyl)-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S/c1-19-14-9-7-13(8-10-14)17-11-15(20-18-17)12-21-16-5-3-2-4-6-16/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKJBIKBEYIDCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)CSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-5-[(phenylsulfanyl)methyl]isoxazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

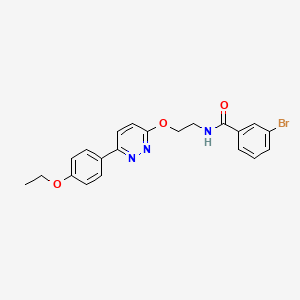
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2933727.png)
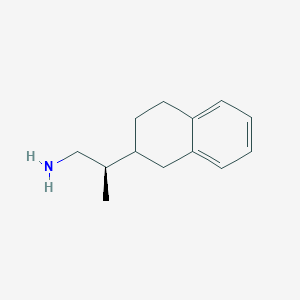
![methyl 3-(methylcarbamoyl)-2-(3-tosylpropanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2933729.png)
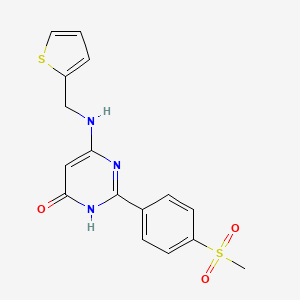
![(Z)-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide hydrochloride](/img/structure/B2933734.png)
![3,4-diethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2933736.png)
![3-(3-Bromophenyl)-2-[5-(4-methoxybenzoyl)-2-thienyl]acrylonitrile](/img/structure/B2933739.png)
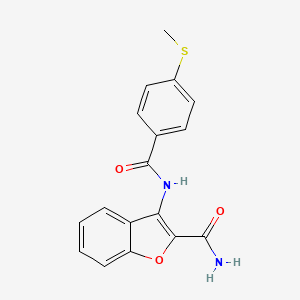
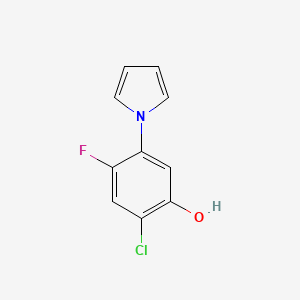
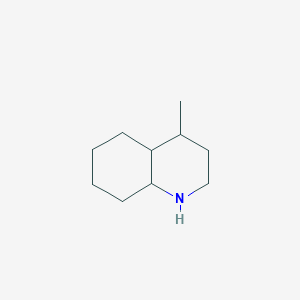
![Methyl 2-amino-2-(2-bicyclo[2.2.1]heptanyl)propanoate](/img/structure/B2933745.png)
![2-(2-((3-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol](/img/structure/B2933746.png)
